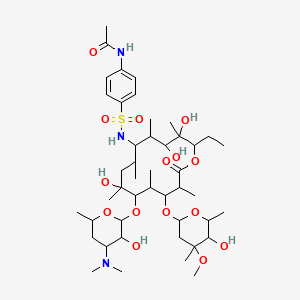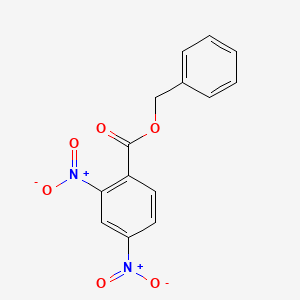
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom, a methylimino group, and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol typically involves multi-step organic reactions. One possible route could involve the chlorination of a benzothiophene precursor, followed by the introduction of the methylimino group through a condensation reaction. The hydroxyl group can be introduced via hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, derivatives of benzothiophenes have been investigated for their therapeutic potential. This compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,3-dihydro-2-benzothiophene-1-ol: Lacks the methylimino group.
3-(Methylimino)-1,3-dihydro-2-benzothiophene-1-ol: Lacks the chlorine atom.
6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene: Lacks the hydroxyl group.
Uniqueness
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
60253-32-9 |
|---|---|
Molekularformel |
C9H8ClNOS |
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
6-chloro-3-methylimino-1H-2-benzothiophen-1-ol |
InChI |
InChI=1S/C9H8ClNOS/c1-11-8-6-3-2-5(10)4-7(6)9(12)13-8/h2-4,9,12H,1H3 |
InChI-Schlüssel |
ZYWAUBQTGZQNKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C2=C(C=C(C=C2)Cl)C(S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)




![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)


